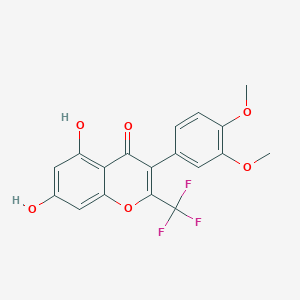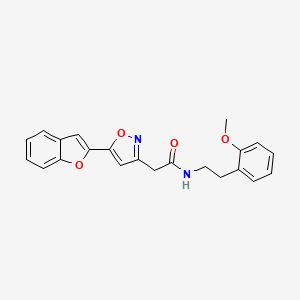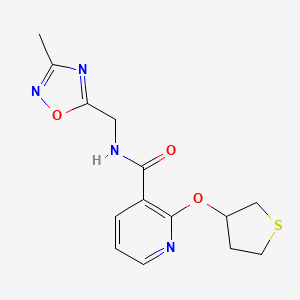
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one, also known as DT-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the family of chromenone compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds like "3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one" are often part of broader families of chemicals such as chromones and coumarins, which have been extensively studied for their chemical synthesis and structural properties. For instance, synthetic protocols for 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with pharmacological importance, have been reviewed, highlighting methods like Suzuki coupling reactions and metal-catalyzed cyclizations to synthesize these compounds from simpler precursors (Mazimba, 2016). Such processes are crucial for developing new materials and drugs, demonstrating the versatility and significance of these chemical frameworks in scientific research.
Material Science Applications
In the realm of material science, the derivatives of chromen-4-one have shown promise in the fabrication of organic light-emitting diodes (OLEDs) and thermoelectric materials. BODIPY-based materials, which include the chromen-4-one structure, have been explored for their potential as 'metal-free' infrared emitters in OLEDs, indicating the adaptability of these compounds in advanced electronic applications (Squeo & Pasini, 2020). Additionally, poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, related to the broader family of conductive polymers, have been reviewed for their thermoelectric properties, suggesting that modifications to compounds within this family could lead to significant advancements in energy harvesting technologies (Yue & Xu, 2012).
Environmental Applications
The potential environmental applications of chromen-4-one derivatives are also noteworthy. Research into cleaner production methods for basic chromium sulfate, which may involve similar organic frameworks, indicates the ongoing efforts to reduce the environmental impact of industrial processes through the use of more sustainable chemical reactions and materials (Panda et al., 2016). Such studies exemplify the role of organic chemistry in addressing environmental challenges, including pollution reduction and the development of greener industrial processes.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O6/c1-25-11-4-3-8(5-12(11)26-2)14-16(24)15-10(23)6-9(22)7-13(15)27-17(14)18(19,20)21/h3-7,22-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQFWYQBDDOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)
![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2867641.png)
![methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2867642.png)